molecular formula C6H4BrNO3 B1287763 4-Bromo-3-nitrophenol CAS No. 78137-76-5

4-Bromo-3-nitrophenol

Cat. No. B1287763
Key on ui cas rn: 78137-76-5
M. Wt: 218 g/mol
InChI Key: MTNZLOXGKDQNKA-UHFFFAOYSA-N
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Patent
US06486167B1

Procedure details

4-Bromo-3-nitroanisole (2.32g, 10 mmol) was dissolved in 25 mL dichloromethane and cooled in an acetone-dry ice bath at −78° C. under nitrogen. A solution of BBr3 (1.0M in dichloromethane) (25 mL, 25 mmol) was added dropwise. Gradually increased temperature to 20° C., stirred for 30 h. The reaction mixture was cooled to 0° C. and distilled water (30 mL) was added dropwise. The aqueous layer was extracted with ethyl acetate (30 mL×2) . The combined organic layer was washed successively with saturated NaHCO, solution (30 mL×2). The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The residue was chromatographed over 100 g of silica gel using 3:1 mixture respectively of hexanes and ethyl acetate to give the phenol in 70% yield; 1H NMR(CDCl3) δ6.92(1H, dd, J1=2.9, J2=8.8), 7.36(1H, d, J=2.9), 7.56(1H, d, J=8.8); 13C NMR(CDCl3) δ105.2 113.4, 116.4, 121.4, 136.3, 155.9; HRMS calcd for C6H4NO3Br: 216.9374, found: 216.9375.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].B(Br)(Br)Br>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Gradually increased temperature to 20° C., stirred for 30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
DISTILLATION
Type
DISTILLATION
Details
distilled water (30 mL)
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (30 mL×2)
WASH
Type
WASH
Details
The combined organic layer was washed successively with saturated NaHCO, solution (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over 100 g of silica gel using 3:1 mixture respectively of hexanes and ethyl acetate

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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